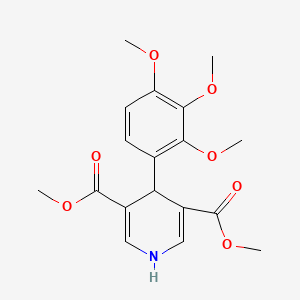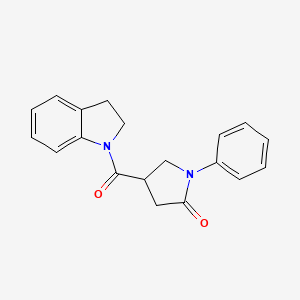
4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1-PHENYLPYRROLIDIN-2-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-Dihydro-1H-indole-1-carbonyl)-1-phenylpyrrolidin-2-one is a versatile small molecule scaffold used in various scientific research applications. This compound is known for its unique chemical structure, which includes an indole moiety and a pyrrolidinone ring, making it an interesting subject for chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydro-1H-indole-1-carbonyl)-1-phenylpyrrolidin-2-one typically involves the reaction of 2,3-dihydro-1H-indole-1-carbonyl chloride with 1-phenylpyrrolidin-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and high throughput, making the compound readily available for research and development purposes.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,3-Dihydro-1H-indole-1-carbonyl)-1-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, alcohols, and oxo compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(2,3-Dihydro-1H-indole-1-carbonyl)-1-phenylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2,3-Dihydro-1H-indole-1-carbonyl)-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The compound’s ability to undergo various chemical modifications also allows for the fine-tuning of its activity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,3-Dihydro-1H-indole-1-carbonyl)aniline
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
4-(2,3-Dihydro-1H-indole-1-carbonyl)-1-phenylpyrrolidin-2-one stands out due to its unique combination of an indole moiety and a pyrrolidinone ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, offering advantages over other similar compounds in terms of reactivity and potential therapeutic benefits.
Propiedades
IUPAC Name |
4-(2,3-dihydroindole-1-carbonyl)-1-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-18-12-15(13-21(18)16-7-2-1-3-8-16)19(23)20-11-10-14-6-4-5-9-17(14)20/h1-9,15H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUCOMKFURECBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726634 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol](/img/structure/B5378605.png)
![4-[4-(ethylsulfonyl)piperazin-1-yl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine](/img/structure/B5378612.png)
![1-[2-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride](/img/structure/B5378621.png)
![N-ethyl-3-{6-[(2-hydroxyethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5378629.png)
![(2-CHLORO-4-FLUOROPHENYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE](/img/structure/B5378640.png)

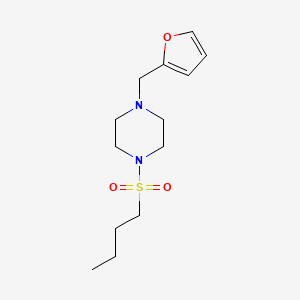
![1-methyl-4-[2-(propylthio)benzoyl]piperazine](/img/structure/B5378652.png)
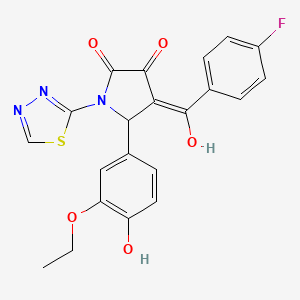
![ethyl 4-[(3-phenyl-2-propynoyl)amino]benzoate](/img/structure/B5378679.png)
![N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide](/img/structure/B5378690.png)
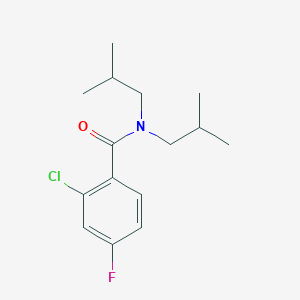
![methyl 5-cyano-2-methyl-6-[3-(3-pyridinyl)-1-azetidinyl]nicotinate](/img/structure/B5378695.png)
